PKG1|A activator 3

PKG1α basal activation cGMP-independent kinase activation allosteric modulator potency

PKG1|A activator 3 (synonym: compound 33; CAS 2773367-58-9) is a synthetic small-molecule positive allosteric modulator of cGMP-dependent protein kinase I-α (PKG1α), the major effector of cardioprotective cGMP signaling. It belongs to a piperidine series discovered through ultrahigh-throughput screening and optimized at Merck & Co.

Molecular Formula C27H26Cl2N2O6
Molecular Weight 545.4 g/mol
Cat. No. B12407980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKG1|A activator 3
Molecular FormulaC27H26Cl2N2O6
Molecular Weight545.4 g/mol
Structural Identifiers
SMILESC1CC(C(N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)OC(CO)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C27H26Cl2N2O6/c28-21-11-20(12-22(29)14-21)25(16-32)37-24-7-4-10-30(26(24)17-5-2-1-3-6-17)15-19-9-8-18(27(33)34)13-23(19)31(35)36/h1-3,5-6,8-9,11-14,24-26,32H,4,7,10,15-16H2,(H,33,34)/t24-,25+,26-/m0/s1
InChIKeyREDPQDQMPNUDEP-NXCFDTQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKG1|A Activator 3 (Compound 33): A cGMP-Independent Allosteric PKG1α Activator for Cardiovascular Research Procurement


PKG1|A activator 3 (synonym: compound 33; CAS 2773367-58-9) is a synthetic small-molecule positive allosteric modulator of cGMP-dependent protein kinase I-α (PKG1α), the major effector of cardioprotective cGMP signaling [1]. It belongs to a piperidine series discovered through ultrahigh-throughput screening and optimized at Merck & Co. as the first reported non-cGMP mimetic small molecules shown to directly activate PKG1α [2]. The compound binds to an allosteric pocket proximal to the low-affinity cyclic nucleotide-binding domain (CNB-B), displacing the switch helix to induce kinase activation independently of the endogenous activator cGMP [1]. Its molecular formula is C27H26Cl2N2O6 (MW 545.41), and it is supplied as a research-use-only pharmacological tool for cardiovascular disease investigation [1].

Why PKG1|A Activator 3 Cannot Be Replaced by Other In-Class PKG1α Activators or cGMP-Elevating Agents


PKG1α activators within the same piperidine series exhibit substantial divergence in basal-state potency, isoform selectivity, and cellular anti-proliferative activity despite sharing a common core scaffold, as demonstrated by systematic structure–activity relationship (SAR) profiling [1]. Subtle modifications at the N-benzyl substituent—replacing a methyl group (compound 3) with a nitro group (compound 33)—produce a 7.3-fold enhancement in cGMP-independent basal activation (EC50 13 μM vs 95 μM) and a doubling of PKG1α-over-PKG1β selectivity (12.9-fold vs 6.5-fold) [1]. Furthermore, direct allosteric PKG1α activation via compound 33 offers a mechanistically distinct approach from indirect cGMP-elevating strategies (sGC stimulators, PDE5 inhibitors), which non-selectively amplify cGMP signaling across multiple downstream effectors and carry established clinical side-effect profiles [2]. These quantitative differences in potency, selectivity, and target-engagement mechanism preclude simple interchangeability among in-class analogs or between allosteric activators and cGMP-pathway modulators.

PKG1|A Activator 3: Head-to-Head Quantitative Differentiation Data Against Closest Structural Analogs


Basal-State (cGMP-Independent) Activation Potency: 7.3-Fold Superiority Over Compound 3 and 12.9-Fold Over Compound 34

In the ADP-Glo kinase assay measuring activation of full-length recombinant PKG1α in the complete absence of cGMP (basal state), compound 33 (PKG1|A activator 3) exhibits an EC50 of 13 μM, representing a 7.3-fold improvement over the methyl analog compound 3 (EC50 = 95 μM) and a 12.9-fold improvement over the amino analog compound 34 (EC50 = 168 μM) [1]. Against the alternative PKG1α activator SMA4, compound 33 demonstrates 2.2-fold superior basal-state potency (SMA4 basal EC50 = 29 μM) [2]. This basal-state activity is mechanistically significant because it reflects true cGMP-independent activation, distinguishing compound 33 from earlier-generation piperidine hits (e.g., compound 1, EC50 >67 μM) that required pre-bound cGMP for detectable activity [3].

PKG1α basal activation cGMP-independent kinase activation allosteric modulator potency cardiovascular pharmacology

PKG1α-over-PKG1β Isoform Selectivity: 12.9-Fold Discrimination Compared to 6.5-Fold for Compound 3

Assessed under partially activated conditions (10 nM cGMP, ~EC20), compound 33 activates PKG1α with an EC50 of 0.52 μM versus PKG1β with an EC50 of 6.7 μM, yielding a 12.9-fold selectivity window favoring the α-isoform [1]. In direct comparison, the structurally related compound 3 achieves only 6.5-fold selectivity (PKG1α EC50 = 1.0 μM; PKG1β EC50 = 6.5 μM), while compound 34 shows 11.0-fold selectivity (PKG1α EC50 = 0.29 μM; PKG1β EC50 = 3.2 μM) [1]. Although compound 34 exhibits slightly higher absolute α-isoform potency, compound 33 delivers the best combination of strong basal-state activity and robust isoform discrimination within the series. PKG1α is the dominant isoform in heart and lung tissues relevant to cardiovascular disease, making α-selectivity a meaningful parameter for target-tissue pharmacological studies [2].

PKG1 isoform selectivity PKG1α vs PKG1β splice variant discrimination cardiovascular target engagement

Anti-Proliferative Potency in Human Pulmonary Arterial Smooth Muscle Cells (hPASMC): 3.7-Fold Advantage Over Compound 34

In a disease-relevant cellular model of pulmonary arterial hypertension (PAH), compound 33 inhibits PDGF-induced proliferation of human pulmonary arterial smooth muscle cells (hPASMC) with an EC50 of 6.2 μM, matching the potency of compound 3 (EC50 = 6.2 μM) and exceeding compound 34 (EC50 = 22.8 μM) by 3.7-fold [1]. The hPASMC anti-proliferative EC50 of compound 33 (6.2 μM) is comparable to its cellular target-engagement EC50 measured by VASP phosphorylation (pVASP EC50 = 13.4 μM), indicating that the anti-proliferative effect is mediated through on-target PKG1α activation [1]. When considered alongside its biochemical potency profile, compound 33 uniquely combines strong basal-state activation (13 μM) with potent cellular anti-proliferative activity (6.2 μM), whereas compound 3 achieves similar cellular potency only through its partial-state activity (1.0 μM) and compound 34 is substantially weaker in both biochemical basal-state and cellular assays [1].

hPASMC anti-proliferation pulmonary arterial hypertension model vascular smooth muscle PDGF-induced proliferation

Atomic-Resolution Co-Crystal Structure (PDB 7SSB, 1.4 Å): Definitive Allosteric Binding Mode Not Available for Most Comparator Activators

Compound 33 is the only activator within the piperidine series for which a high-resolution co-crystal structure with the PKG1α regulatory domain has been deposited in the Protein Data Bank (PDB: 7SSB, resolution = 1.4 Å) [1]. The structure reveals compound 33 occupying the 'nest' region—an allosteric pocket proximal to the low-affinity cGMP-binding domain (CNB-B)—where the 3,5-dichlorophenyl moiety anchors into a hydrophobic pocket and the hydroxy-methyl group forms a hydrogen bond with Gln296 [1]. This structural information is absent for comparator compounds 3 and 34, which lack published co-crystal structures, and for SMA4 (no PDB deposition) [2]. In contrast, SMA1, SMA2, SMA3, and SMA5 co-crystal structures were obtained with different PKG1α constructs (CNB-B-Switch helix-CAT) at lower resolutions (2.00–2.29 Å), but these correspond to distinct chemical entities with different potency and selectivity profiles [3]. The availability of an atomic-resolution binding pose for compound 33 enables structure-guided optimization and rational interpretation of SAR, representing a practical procurement advantage for medicinal chemistry campaigns.

X-ray crystallography PKG1α allosteric pocket structure-based drug design PDB 7SSB

cGMP-Independent Allosteric Mechanism: Differentiation from Indirect cGMP-Elevating Pharmacological Strategies

Compound 33 activates PKG1α through a cGMP-independent allosteric mechanism: it binds to the nest pocket proximal to CNB-B, displaces the switch helix, and releases the catalytic domain from autoinhibition without occupying either of the two cGMP-binding sites (CNB-A or CNB-B) [1]. This contrasts fundamentally with indirect PKG1α activation strategies that elevate intracellular cGMP (e.g., sGC stimulators such as riociguat, PDE5 inhibitors such as sildenafil), which non-selectively amplify signaling through multiple cGMP effectors including cyclic nucleotide-gated ion channels and PDEs 2/3 in addition to PKG [2]. In the piperidine series, the allosteric mechanism is conserved, but compound 33 achieves effective switch helix displacement at substantially lower concentrations than earlier analogs (basal EC50 = 13 μM for compound 33 vs ~78 μM for compound 23) [1] [3]. HDX-MS experiments with structurally related compound 34 confirmed that piperidine-series activators induce a conformational exposure pattern of the catalytic core and substrate domain that is identical to that produced by full cGMP-mediated activation, while leaving the cGMP-binding CNB domains unoccupied [1].

allosteric kinase activation cGMP-independent signaling switch helix displacement PKG1α direct activation

PKG1|A Activator 3: Evidence-Backed Research Application Scenarios Derived from Quantitative Differentiation Data


Studying cGMP-Independent PKG1α Signaling in Low-cGMP Disease Microenvironments

In disease states such as pulmonary arterial hypertension (PAH) and heart failure, intracellular cGMP levels are often depleted due to oxidative stress and endothelial dysfunction. Compound 33, with a basal-state EC50 of 13 μM (7.3-fold superior to compound 3 and 12.9-fold superior to compound 34), is the most appropriate tool for investigating PKG1α signaling under low- or zero-cGMP conditions where indirect activators (sGC stimulators, PDE5 inhibitors) would have diminished efficacy [1]. Its cGMP-independent allosteric mechanism allows researchers to isolate PKG1α-specific effects from the confounding influence of other cGMP effector pathways [2].

Isoform-Selective Pharmacological Dissection of PKG1α vs PKG1β in Cardiovascular Tissues

PKG1α and PKG1β exhibit differential tissue distribution and substrate specificity despite ~90% sequence identity. Compound 33's 12.9-fold α-selectivity (vs 6.5-fold for compound 3) makes it the preferred reagent for experiments requiring PKG1α-biased target engagement in heart and lung tissues, where PKG1α is the dominant isoform [1]. Researchers comparing PKG1α- versus PKG1β-mediated phosphorylation events can use the selectivity differential between compound 33 (12.9-fold) and compound 3 (6.5-fold) as an internal control for isoform-specific pharmacology [1].

Structure-Based Optimization of Next-Generation PKG1α Allosteric Activators

The 1.4 Å co-crystal structure of compound 33 bound to the PKG1α regulatory domain (PDB: 7SSB) provides atomic-level detail of key ligand–protein interactions, including the hydrogen bond between the hydroxy-methyl group and Gln296 and the hydrophobic anchoring of the 3,5-dichlorophenyl moiety [1]. This structural information, unavailable for comparator compounds 3, 34, and SMA4, enables structure-guided design of analogues with improved potency, selectivity, or pharmacokinetic properties. Medicinal chemistry teams can use the PDB 7SSB structure as a starting point for computational docking, free-energy perturbation calculations, and fragment-based elaboration campaigns [1] [3].

In Vitro PAH Disease Modeling with hPASMC Anti-Proliferative Endpoint

Vascular remodeling driven by excessive pulmonary arterial smooth muscle cell proliferation is a hallmark of PAH pathology. Compound 33 inhibits PDGF-induced hPASMC proliferation with an EC50 of 6.2 μM, which is 3.7-fold more potent than compound 34 (EC50 = 22.8 μM) and comparable to compound 3 [1]. Combined with its ability to stimulate VASP phosphorylation (pVASP EC50 = 13.4 μM), compound 33 provides a validated on-target cellular readout linking PKG1α activation to anti-proliferative efficacy, making it suitable for PAH-relevant phenotypic screening and target-validation studies [1].

Quote Request

Request a Quote for PKG1|A activator 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.